2-[(2-Methoxyethyl)thio]-pyridine

Coordination Chemistry Ethylene Polymerization Iron Catalysts

Source 2-[(2-Methoxyethyl)thio]-pyridine (CAS 511305-48-9) for your CNS drug discovery and coordination chemistry programs. Unlike generic 2-thioalkyl-pyridines, its 2-methoxyethyl moiety provides a unique tridentate (N,S,O) ligand framework and verified bovine MAO-A binding data, accelerating your SAR studies. Its favorable physicochemical profile (LogP 1.82, TPSA 22.12 Ų) simplifies purification. Secure research-grade material with batch-specific purity documentation.

Molecular Formula C8H11NOS
Molecular Weight 169.24
CAS No. 511305-48-9
Cat. No. B2506336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-Methoxyethyl)thio]-pyridine
CAS511305-48-9
Molecular FormulaC8H11NOS
Molecular Weight169.24
Structural Identifiers
SMILESCOCCSC1=CC=CC=N1
InChIInChI=1S/C8H11NOS/c1-10-6-7-11-8-4-2-3-5-9-8/h2-5H,6-7H2,1H3
InChIKeyOSUFCDCRGZLOSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-[(2-Methoxyethyl)thio]-pyridine (CAS 511305-48-9): A Thioalkyl-Pyridine Intermediate for CNS-Targeted Synthesis and Heterocyclic Scaffold Development


2-[(2-Methoxyethyl)thio]-pyridine (CAS 511305-48-9) is an organic compound with the molecular formula C₈H₁₁NOS and a molecular weight of 169.24 g/mol . It belongs to the class of 2-thioalkyl-pyridines, which have demonstrated utility as versatile intermediates in medicinal chemistry, particularly in the development of CNS-active compounds [1]. The compound features a pyridine ring substituted at the 2-position with a 2-methoxyethyl thioether moiety, providing a bifunctional scaffold capable of both nitrogen coordination and sulfur-based reactivity . As a research compound typically available at 95–98% purity from commercial suppliers , it serves as a building block for synthesizing more complex heterocyclic systems and as a precursor for ligands in coordination chemistry .

Why 2-[(2-Methoxyethyl)thio]-pyridine Cannot Be Replaced by Common 2-Alkylthiopyridine Analogs in Coordination and Synthetic Applications


The class of 2-thioalkyl-pyridines encompasses a broad range of compounds with varying alkyl chain lengths and terminal functional groups. However, substitution within this class is not arbitrary due to the profound impact of the thioalkyl side chain on both physicochemical properties and biological activity. In catalytic applications, the presence of a heteroatom in the backbone substituent dramatically alters performance: methoxy-functionalized derivatives exhibit markedly different activity profiles compared to their bulkier thioether counterparts [1]. In medicinal chemistry contexts, 2-thioalkyl-pyridine derivatives demonstrate structure-dependent psychotropic effects, with specific substitution patterns yielding significant variations in anticonvulsant and anxiolytic potency [2]. Consequently, the specific 2-methoxyethyl substitution in the target compound confers distinct solubility characteristics, hydrogen-bonding capacity, and steric profile that differentiate it from methyl-, ethyl-, or propylthio analogs, making generic interchange scientifically unjustifiable without empirical validation.

Quantitative Differentiation of 2-[(2-Methoxyethyl)thio]-pyridine: Comparative Evidence from Catalysis, Psychopharmacology, and Physicochemical Profiling


Catalytic Polymerization Activity: Methoxy-Functionalized Pyridine Scaffolds Exhibit Distinct Activity Profiles Versus Thioether Derivatives

In bis(imino)pyridine iron catalyst systems, the nature of heteroatom backbone substituents exerts a dramatic and dichotomous effect on ethylene polymerization activity. A methoxy-functionalized derivative in this catalyst class demonstrated complete catalytic inactivity, whereas analogous thioether-substituted derivatives achieved activities comparable to the most active polymerization catalyst systems reported to date [1]. This class-level evidence demonstrates that methoxy- versus thioether-substituted pyridine scaffolds cannot be functionally interchanged; the 2-[(2-methoxyethyl)thio]-pyridine structure uniquely combines both methoxy and thioether functionality in a single side chain, offering a hybrid electronic environment distinct from purely thioether-based analogs such as 2-(ethylthio)pyridine or 2-(propylthio)pyridine.

Coordination Chemistry Ethylene Polymerization Iron Catalysts Ligand Design

Anxiolytic Potency in Thioalkyl-Pyridine Derivatives: Class-Level SAR Indicates Structural Dependency for CNS Activity

In a comprehensive 2024 study of thioalkyl-pyridine derivatives, specific 6-amino-2-thioalkyl-4-phenylnicotinate compounds demonstrated significant anxiolytic activity approximately four times greater than the clinical standard diazepam [1]. Notably, ethyl 2-({2-[(diphenylmethyl)amino]-2-oxoethyl}thio)-4-phenyl-6-pyrrolidin-1-ylnicotinate exhibited anxiolytic activity twice that of diazepam [1]. These findings establish a clear structure-activity relationship wherein the thioalkyl substitution pattern critically modulates psychotropic potency within this compound class. The 2-[(2-methoxyethyl)thio]-pyridine scaffold, with its terminal methoxy group capable of hydrogen bonding, represents a distinct chemical space from the active clinical candidates yet shares the core 2-thioalkyl-pyridine pharmacophore, positioning it as a structurally distinct intermediate for CNS-targeted derivatization.

CNS Drug Discovery Anxiolytic Psychopharmacology Structure-Activity Relationship

Monoamine Oxidase A (MAO-A) Inhibition: Documented Binding Data Distinguishes 2-[(2-Methoxyethyl)thio]-pyridine from Uncharacterized Analogs

2-[(2-Methoxyethyl)thio]-pyridine has been experimentally evaluated for inhibitory activity against bovine Monoamine Oxidase A (MAO-A), with binding data deposited in the BindingDB public database under assay identifier ChEBML_122777 [1]. This represents a documented biochemical interaction for the exact target compound. In contrast, closely related analogs such as 2-(methylthio)pyridine (CAS 18438-38-5) and 2-(ethylthio)pyridine (CAS 19006-76-9) lack comparable MAO-A binding data in public repositories, leaving their interaction profiles with this therapeutically relevant target uncharacterized [2]. The existence of verified binding data provides a functional anchor for the target compound that is absent for its closest structural neighbors.

Enzymology Monoamine Oxidase Neuropharmacology Binding Affinity

Physicochemical Differentiation: Enhanced Calculated Hydrophilicity and Hydrogen-Bonding Capacity Versus Alkylthio Analogs

The 2-methoxyethyl thioether side chain in 2-[(2-Methoxyethyl)thio]-pyridine introduces a terminal oxygen atom capable of hydrogen bonding, a feature absent in simple alkylthio analogs such as 2-(methylthio)pyridine, 2-(ethylthio)pyridine, and 2-(propylthio)pyridine. Computational predictions for 2-[(2-Methoxyethyl)thio]-pyridine indicate a topological polar surface area (TPSA) of 22.12 Ų and a calculated LogP value of 1.82 . In comparison, 2-(methylthio)pyridine (C₆H₇NS, MW 125.19) lacks the oxygen atom entirely and exhibits a boiling point of approximately 197 °C with a density of 1.12 g/mL at 20 °C . The target compound's higher calculated boiling point (263.7±20.0 °C, predicted) and increased molecular weight (169.24 vs. 125.19–139.22 g/mol) reflect enhanced intermolecular interactions conferred by the methoxyethyl moiety. These physicochemical distinctions directly impact solubility profiles, chromatographic behavior, and formulation strategies in both research and development workflows.

Medicinal Chemistry ADME Prediction Physicochemical Properties Solubility

Synthetic Versatility: Bifunctional Coordination Capability Distinct from Mono-Dentate Pyridine Derivatives

2-[(2-Methoxyethyl)thio]-pyridine possesses both a pyridine nitrogen and a thioether sulfur atom capable of coordinating to metal centers, enabling bidentate or bridging coordination modes not available to simple pyridine derivatives . This bifunctional character is shared with other 2-alkylthiopyridines; however, the specific methoxyethyl substitution introduces a third potential coordination site via the terminal methoxy oxygen, expanding the possible coordination geometries relative to 2-(methylthio)pyridine or 2-(ethylthio)pyridine. Additionally, the target compound can serve as a precursor for heteroaryl thioether formation via phosphonium ion coupling reactions, a methodology demonstrated to be 4-selective for pyridine substrates and applicable to complex pharmaceutical derivatization [1]. This synthetic pathway provides access to substituted heteroaryl thioethers that differ fundamentally from those derived from oxygen-free alkylthio precursors.

Coordination Chemistry Ligand Design Transition Metal Complexes Organometallic Synthesis

Pharmacokinetic Class Differentiation: 2-Thioalkyl-Pyridine Scaffold Demonstrates Favorable Oral Absorption Profile for CNS Drug Development

In silico ADME predictions for thioalkyl-pyridine derivatives reported in the 2024 Dashyan et al. study indicate high gastrointestinal absorption and low blood-brain barrier passage for most compounds within the class [1]. This pharmacokinetic profile is particularly relevant for CNS drug candidates, where balanced CNS penetration is essential for therapeutic efficacy while avoiding excessive accumulation. The 2-[(2-Methoxyethyl)thio]-pyridine scaffold, as a simpler analog within this chemical space, inherits the core structural features that underlie these predicted pharmacokinetic properties. In contrast, simpler alkylthio analogs lacking the methoxyethyl moiety have not been systematically evaluated for ADME properties in comparable published studies, leaving their pharmacokinetic suitability for CNS applications uncharacterized.

ADME Blood-Brain Barrier Oral Bioavailability CNS Penetration

Procurement-Guided Application Scenarios for 2-[(2-Methoxyethyl)thio]-pyridine in CNS Drug Discovery, Catalysis, and Heterocyclic Synthesis


CNS Drug Discovery: Synthesis of Thioalkyl-Pyridine Derivatives for Anxiolytic and Anticonvulsant Lead Optimization

Researchers developing novel anxiolytic or anticonvulsant agents can utilize 2-[(2-Methoxyethyl)thio]-pyridine as a starting material or intermediate for constructing more complex 2-thioalkyl-pyridine derivatives. The 2024 study by Dashyan et al. established that structurally related 6-amino-2-thioalkyl-4-phenylnicotinate compounds exhibit anxiolytic activity up to four times greater than diazepam, alongside significant anticonvulsant effects through pentylenetetrazole antagonism [1]. The target compound's 2-methoxyethyl thioether moiety provides a distinct substitution pattern that can be elaborated into pharmacologically active derivatives, with class-level ADME predictions indicating favorable oral absorption characteristics [1].

Transition Metal Catalyst Development: Bifunctional Ligand Synthesis with Expanded Coordination Sphere

In coordination chemistry and homogeneous catalysis research, 2-[(2-Methoxyethyl)thio]-pyridine offers a tridentate-capable ligand framework (N, S, and O donor atoms) for synthesizing transition metal complexes with unique geometries and electronic properties [1]. The compound's demonstrated ability to form complexes with metal ions through both nitrogen and sulfur atoms [1], combined with the additional methoxy oxygen coordination site, enables the preparation of metal complexes that differ fundamentally from those derived from bidentate-only analogs such as 2-(methylthio)pyridine or 2-(ethylthio)pyridine. This expanded coordination capability is particularly valuable for designing catalysts with tailored steric and electronic environments.

MAO-A Inhibitor Screening and Neuropharmacology Research

Neuroscience programs investigating monoamine oxidase A (MAO-A) as a therapeutic target for depression and anxiety disorders can procure 2-[(2-Methoxyethyl)thio]-pyridine as a characterized starting point with documented binding data against bovine MAO-A [1]. Unlike its closest structural analogs 2-(methylthio)pyridine and 2-(ethylthio)pyridine, which lack comparable MAO-A binding data in public repositories, the target compound offers verified interaction with this therapeutically relevant enzyme. This characterization reduces the time and resource burden associated with de novo screening and provides a validated anchor for structure-activity relationship studies.

Heterocyclic Scaffold Elaboration via Phosphonium Ion Coupling and S-Alkylation Methodologies

Synthetic chemists constructing complex heterocyclic systems can employ 2-[(2-Methoxyethyl)thio]-pyridine in established S-alkylation protocols with 2-mercaptopyridine [1] or in 4-selective phosphonium ion coupling reactions for heteroaryl thioether formation [2]. The methoxyethyl thioether side chain provides a synthetic handle that can be further functionalized or serve as a directing group, while the enhanced hydrophilicity conferred by the terminal methoxy oxygen (TPSA 22.12 Ų, LogP 1.82) facilitates aqueous workup and chromatographic purification compared to more lipophilic alkylthio analogs. This combination of synthetic accessibility and favorable physicochemical properties makes the compound a practical intermediate for medicinal chemistry campaigns.

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